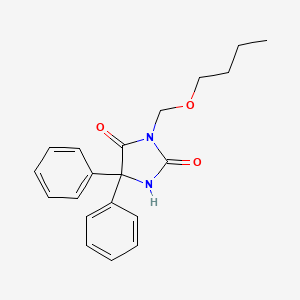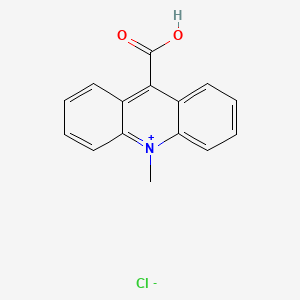
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Hydantoin derivatives, including 3-(butoxymethyl)-5,5-diphenyl-, can be synthesized through various methods. One common approach is the Bucherer–Bergs reaction, which involves the reaction of carbonyl compounds (aldehydes or ketones) with ammonium carbonate and potassium cyanide . This reaction typically occurs in aqueous ethanol at temperatures between 60-70°C .
Industrial Production Methods
Industrial production of hydantoins often involves optimizing the Bucherer–Bergs reaction for large-scale synthesis. This includes using more sustainable and environmentally friendly procedures, such as mechanochemical methods, which employ ball-milling techniques to enhance reaction efficiency and reduce waste .
化学反応の分析
Types of Reactions
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the hydantoin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of hydantoin, 3-(butoxymethyl)-5,5-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit viral RNA synthesis and subgenomic replication, thereby exerting antiviral effects . Additionally, it may act on ion channels or receptors in the nervous system, contributing to its anticonvulsant activity .
類似化合物との比較
Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- can be compared with other hydantoin derivatives such as:
Phenytoin: A well-known anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with a similar mechanism of action.
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
The uniqueness of 3-(butoxymethyl)-5,5-diphenyl- lies in its specific substituents, which can influence its pharmacological properties and applications .
特性
CAS番号 |
27512-04-5 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
3-(butoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-14-25-15-22-18(23)20(21-19(22)24,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,21,24) |
InChIキー |
KDHZUVZUDGYUNP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)










![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
